molecular formula C11H13ClO3S B1359364 3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898772-44-6

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No. B1359364
M. Wt: 260.74 g/mol
InChI Key: VEDPUPYCOZJPSE-UHFFFAOYSA-N
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Description

“3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone” seems to be a complex organic compound. The “3-Chloropropyl” part refers to a three-carbon chain with a chlorine atom attached, and “5-(1,3-dioxolan-2-YL)-2-thienyl” suggests the presence of a dioxolane ring and a thiophene ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(3-Chloropropyl)-1,3-dioxolane have been used in the synthesis of various complex molecules . They are often used for the introduction of a 3-(1,3-dioxolan-2-yl)propyl moiety .

Scientific Research Applications

Gas Chromatography

3-Chloropropanediol, a component structurally related to 3-Chloropropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, has been utilized in gas chromatography. This method involves derivatizing 3-chloropropanediol for determination in various solvents and resin extracts, showcasing its utility in analytical chemistry (Kissa, 1992).

Chemical Reactions Under Basic Conditions

Intermolecular reactions of chlorohydrine anions with carbonyl compounds under basic conditions can form 1,3-dioxolanes. This reaction is applicable for protecting carbonyl groups in the form of cyclic acetals, demonstrating an important role in synthetic chemistry (Barbasiewicz & Mąkosza, 2006).

Synthesis of δ-Lactones

In the context of organic synthesis, the reaction of 2-(3-lithiopropyl)-1,3-dioxolane with aldehydes and ketones, followed by hydrolysis and oxidation, yields δ-lactones. This process exemplifies the compound's role in facilitating complex organic reactions (Ramón & Yus, 1990).

Antioxidant Evaluation

In a study on molecular modeling and antioxidant evaluation, novel derivatives of di-2-thienyl ketones, which are structurally similar to 3-Chloropropyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, were synthesized. These compounds showed significant antioxidant activity, demonstrating potential in pharmacological research (Althagafi, 2022).

properties

IUPAC Name

4-chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c12-5-1-2-8(13)9-3-4-10(16-9)11-14-6-7-15-11/h3-4,11H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDPUPYCOZJPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641893
Record name 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

CAS RN

898772-44-6
Record name 4-Chloro-1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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